N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a pyrazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and nitro functional groups in its structure suggests that it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
The synthesis of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromophenoxy group: This step involves the reaction of the pyrazole intermediate with 4-bromophenol in the presence of a suitable base.
Attachment of the chloronitropyrazole moiety: This is done by reacting the intermediate with 4-chloro-3-nitropyrazole under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and functional groups, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies to understand the interaction of pyrazole derivatives with biological systems.
Materials Science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar compounds to N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE include other pyrazole derivatives such as:
- 4-BROMO-3-NITRO-1H-PYRAZOLE
- 4-((4-BROMO-1H-PYRAZOL-1-YL)METHYL)BENZONITRILE
- 4-BROMO-3-METHYL-1,5-DIPHENYL-1H-PYRAZOLE
These compounds share the pyrazole core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of functional groups in N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C16H14BrClN6O4 |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]-3-(4-chloro-3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C16H14BrClN6O4/c17-11-1-3-13(4-2-11)28-10-23-8-12(7-19-23)20-15(25)5-6-22-9-14(18)16(21-22)24(26)27/h1-4,7-9H,5-6,10H2,(H,20,25) |
InChI Key |
BEPPTLFXCQMAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=C(C=N2)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
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